molecular formula C5H10ClF2NO B12445366 2-(3,3-Difluoroazetidin-1-yl)ethanol hydrochloride

2-(3,3-Difluoroazetidin-1-yl)ethanol hydrochloride

Cat. No.: B12445366
M. Wt: 173.59 g/mol
InChI Key: PVYJGRMVSQPSGX-UHFFFAOYSA-N
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Description

2-(3,3-Difluoroazetidin-1-yl)ethanol hydrochloride is a chemical compound with the molecular formula C5H9F2NO·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features two fluorine atoms attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoroazetidin-1-yl)ethanol hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and a dihalide, the azetidine ring can be formed under basic conditions.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, often using reagents like sodium borohydride (NaBH4) followed by oxidation with agents such as pyridinium chlorochromate (PCC).

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoroazetidin-1-yl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC, potassium permanganate (KMnO4), or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like NaBH4, lithium aluminum hydride (LiAlH4), or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

2-(3,3-Difluoroazetidin-1-yl)ethanol hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in biochemical assays and studies to investigate its interactions with biological targets.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoroazetidin-1-yl)ethanol hydrochloride involves its interaction with specific molecular targets. The compound’s fluorine atoms and hydroxyl group play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-Difluoroazetidin-1-yl)ethan-1-amine: This compound is similar in structure but features an amine group instead of a hydroxyl group.

    2-(3,3-Difluoroazetidin-1-yl)acetic acid: This compound has a carboxylic acid group instead of a hydroxyl group.

Uniqueness

2-(3,3-Difluoroazetidin-1-yl)ethanol hydrochloride is unique due to its specific combination of fluorine atoms and a hydroxyl group attached to the azetidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C5H10ClF2NO

Molecular Weight

173.59 g/mol

IUPAC Name

2-(3,3-difluoroazetidin-1-yl)ethanol;hydrochloride

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)3-8(4-5)1-2-9;/h9H,1-4H2;1H

InChI Key

PVYJGRMVSQPSGX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CCO)(F)F.Cl

Origin of Product

United States

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